molecular formula C19H19Cl2N3O2S B11483501 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea

1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B11483501
M. Wt: 424.3 g/mol
InChI Key: FDJOPFWKAOESOC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling of the phenyl groups: The chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea: Lacks the thiazole ring.

    1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure but with different substituents on the thiazole ring.

Uniqueness

The presence of the thiazole ring and specific substituents in 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea may confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C19H19Cl2N3O2S/c1-19(2)11-22-18(27-19)24(15-10-13(21)7-8-16(15)26-3)17(25)23-14-6-4-5-12(20)9-14/h4-10H,11H2,1-3H3,(H,23,25)

InChI Key

FDJOPFWKAOESOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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